2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a cyclopropylcyclobutyl group attached to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the cyclopropanation of alkenes using carbenoid reagents. One common method is the Simmons-Smith reaction, which uses iodomethylzinc iodide formed by the reaction between diiodomethane and a zinc-copper couple . Another approach involves the use of diazo compounds, such as diazomethane, which react with olefins to produce cyclopropanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as rhodium or cobalt, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound may be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclic hydrocarbon with three carbon atoms.
Cyclobutane: A four-carbon cyclic hydrocarbon.
Cyclopentane: A five-carbon cyclic hydrocarbon.
Uniqueness
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of cyclopropyl and cyclobutyl groups attached to a dioxaborolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H23BO2 |
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Molecular Weight |
222.13 g/mol |
IUPAC Name |
2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13(8-5-9-13)10-6-7-10/h10H,5-9H2,1-4H3 |
InChI Key |
LFPINLJQUZSEDX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCC2)C3CC3 |
Origin of Product |
United States |
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